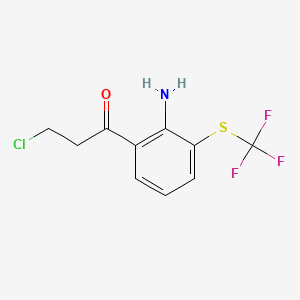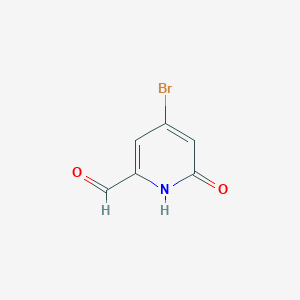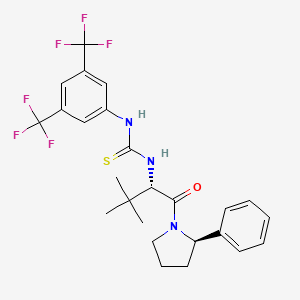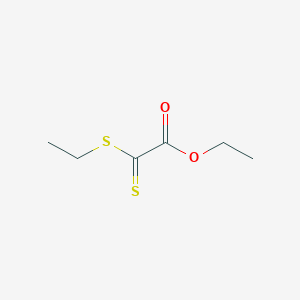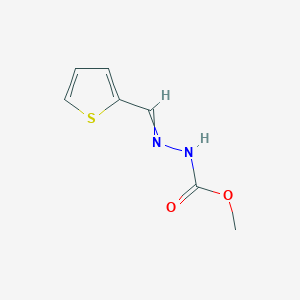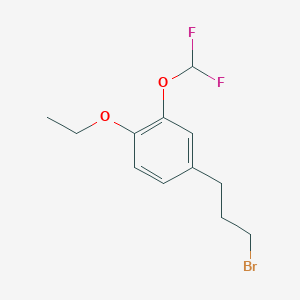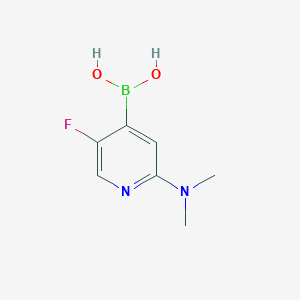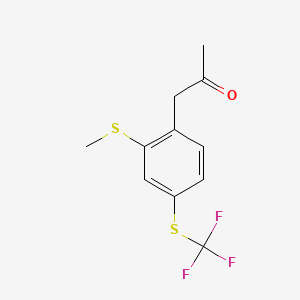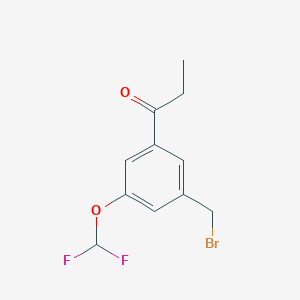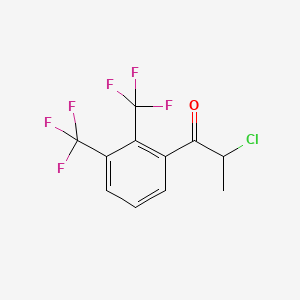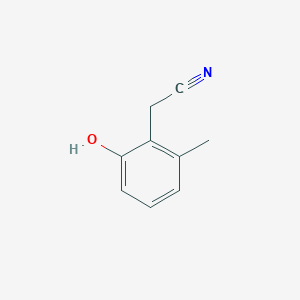
2-Hydroxy-6-methylbenzeneacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-6-methylbenzeneacetonitrile is an organic compound characterized by a benzene ring substituted with a hydroxyl group, a methyl group, and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methylbenzeneacetonitrile typically involves the reaction of 2-Hydroxy-6-methylbenzaldehyde with a cyanide source under basic conditions. One common method is the nucleophilic addition of cyanide to the aldehyde group, followed by dehydration to form the nitrile group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a cyanide source like sodium cyanide or potassium cyanide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
2-Hydroxy-6-methylbenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-6-methylbenzoic acid.
Reduction: Formation of 2-Hydroxy-6-methylbenzylamine.
Substitution: Formation of halogenated derivatives of the compound.
科学研究应用
2-Hydroxy-6-methylbenzeneacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Hydroxy-6-methylbenzeneacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s ability to participate in redox reactions also contributes to its mechanism of action.
相似化合物的比较
Similar Compounds
2-Hydroxybenzeneacetonitrile: Lacks the methyl group, resulting in different chemical properties and reactivity.
6-Methylbenzeneacetonitrile: Lacks the hydroxyl group, affecting its solubility and biological activity.
2-Hydroxy-6-methylbenzoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior.
Uniqueness
2-Hydroxy-6-methylbenzeneacetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
2-(2-hydroxy-6-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-3-2-4-9(11)8(7)5-6-10/h2-4,11H,5H2,1H3 |
InChI 键 |
CHSAIBMOODKQDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


